molecular formula C10H13NO2 B046962 Ethyl 2-allyl-1H-pyrrole-1-carboxylate CAS No. 112032-17-4

Ethyl 2-allyl-1H-pyrrole-1-carboxylate

Cat. No. B046962
M. Wt: 179.22 g/mol
InChI Key: HJZHEQJWVWVTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-allyl-1H-pyrrole-1-carboxylate is a chemical compound with the molecular formula C10H13NO2. It is also known as ethyl 2-allylpyrrole-1-carboxylate or EAPC. This compound is a pyrrole derivative that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The exact mechanism of action of EAPC is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. EAPC has been shown to inhibit DNA polymerase, an enzyme involved in DNA replication, as well as the ribosome, a complex of proteins and RNA that is responsible for protein synthesis.

Biochemical And Physiological Effects

EAPC has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, antifungal, and antiviral properties, EAPC has also been shown to have anti-inflammatory and analgesic effects. One study found that EAPC reduced inflammation and pain in a mouse model of arthritis. Additionally, EAPC has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using EAPC in lab experiments is that it is relatively easy to synthesize and purify. Additionally, EAPC has been shown to be stable under a variety of conditions, which makes it a useful tool for studying the effects of various treatments on cellular processes. However, one limitation of using EAPC in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on EAPC. One area of interest is the development of EAPC-based drugs for the treatment of cancer, fungal infections, and viral infections. Another area of interest is the elucidation of the mechanism of action of EAPC, which may lead to the development of more effective treatments. Additionally, further research is needed to determine the safety and efficacy of EAPC in humans.

Synthesis Methods

The synthesis of EAPC can be achieved through a multi-step process. One of the most common methods involves the reaction of ethyl acetoacetate with allylamine in the presence of a base such as sodium ethoxide. This reaction results in the formation of ethyl 2-allyl-3-oxobutanoate, which is then treated with hydroxylamine hydrochloride and triethylamine to give ethyl 2-allyl-3-hydroxyimino butanoate. Finally, this compound is cyclized to form EAPC.

Scientific Research Applications

EAPC has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antifungal, and antiviral properties. One study found that EAPC inhibited the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. Another study showed that EAPC had antifungal activity against Candida albicans, a common fungal pathogen. Additionally, EAPC has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.

properties

CAS RN

112032-17-4

Product Name

Ethyl 2-allyl-1H-pyrrole-1-carboxylate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 2-prop-2-enylpyrrole-1-carboxylate

InChI

InChI=1S/C10H13NO2/c1-3-6-9-7-5-8-11(9)10(12)13-4-2/h3,5,7-8H,1,4,6H2,2H3

InChI Key

HJZHEQJWVWVTPZ-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C=CC=C1CC=C

Canonical SMILES

CCOC(=O)N1C=CC=C1CC=C

synonyms

1H-Pyrrole-1-carboxylic acid, 2-(2-propenyl)-, ethyl ester (9CI)

Origin of Product

United States

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